molecular formula C15H19Cl3N4 B13486520 2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride

2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride

Cat. No.: B13486520
M. Wt: 361.7 g/mol
InChI Key: ORNIESQADQRCSG-UHFFFAOYSA-N
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Description

2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is a complex organic compound that features a benzodiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride typically involves multiple steps. One common method includes the initial formation of the benzodiazole ring, followed by the introduction of the pyridine moiety through a series of nucleophilic substitution reactions. The final step often involves the conversion of the free base to its trihydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesisers and large-scale reactors to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride
  • Pyridine Compounds with Antimicrobial and Antiviral Activities

Uniqueness

What sets 2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride apart from similar compounds is its unique combination of a benzodiazole ring and a pyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H19Cl3N4

Molecular Weight

361.7 g/mol

IUPAC Name

2-[1-(pyridin-4-ylmethyl)benzimidazol-2-yl]ethanamine;trihydrochloride

InChI

InChI=1S/C15H16N4.3ClH/c16-8-5-15-18-13-3-1-2-4-14(13)19(15)11-12-6-9-17-10-7-12;;;/h1-4,6-7,9-10H,5,8,11,16H2;3*1H

InChI Key

ORNIESQADQRCSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=NC=C3)CCN.Cl.Cl.Cl

Origin of Product

United States

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